6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family
Mechanism of Action
Quinoline Carboxylic Acids
Quinoline carboxylic acids are a class of compounds that have been studied for their potential biological activities. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Furan Derivatives
Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen atom. Furan derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
Fluorinated Compounds
The presence of a fluorine atom in a molecule can significantly influence its biological activity. Fluorine can enhance the bioavailability of a compound, increase its metabolic stability, and influence its interaction with biological targets .
Methylphenyl Groups
The presence of a methylphenyl group in a molecule can influence its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-fluorobenzonitrile with 4-methylphenylfuran-2-carboxylic acid under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with cellular targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroquinoline-4-carboxylic acid: Similar in structure but lacks the furan and methylphenyl groups.
5-(4-Methylphenyl)furan-2-carboxylic acid: Contains the furan and methylphenyl groups but lacks the quinoline core.
6-Fluoroquinoline-4-carboxylic acid: Similar quinoline core but lacks the furan and methylphenyl groups.
Uniqueness
6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the combination of its fluoro group, furan ring, and quinoline core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c1-12-2-4-13(5-3-12)19-8-9-20(26-19)18-11-16(21(24)25)15-10-14(22)6-7-17(15)23-18/h2-11H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTVYUYDWXOFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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